![molecular formula C14H25NO4 B6607507 tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate CAS No. 2580222-55-3](/img/structure/B6607507.png)
tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate, otherwise known as TBOC, is a synthetic compound first synthesized in the late 1990s. It is a member of the carbamate family and is used in a variety of laboratory experiments, as well as in some commercial products. TBOC has a wide range of applications and is used in a variety of scientific research areas, including biochemistry, pharmacology, and synthetic chemistry.
Applications De Recherche Scientifique
TBOC has a wide range of applications in scientific research. It is used in biochemistry, pharmacology, and synthetic chemistry. In biochemistry, TBOC is used as a reagent for the synthesis of peptides and proteins. In pharmacology, TBOC is used as a substrate for the synthesis of drugs and other compounds. In synthetic chemistry, TBOC is used as a catalyst for the synthesis of other compounds.
Mécanisme D'action
TBOC is a carbamate, which means it has a carbamate group attached to its structure. This carbamate group is responsible for its mechanism of action. The carbamate group can form a covalent bond with an enzyme, which can alter the enzyme’s activity. This alteration can lead to a variety of effects, depending on the enzyme and its target.
Biochemical and Physiological Effects
TBOC has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cholinesterases, which are involved in the metabolism of neurotransmitters. TBOC has also been shown to inhibit the activity of other enzymes, such as proteases and lipases. In addition, TBOC has been shown to be an effective inhibitor of the activity of various proteins, such as enzymes involved in the metabolism of carbohydrates and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
TBOC has several advantages when used in laboratory experiments. It is highly soluble in aqueous solutions, making it easy to work with in the lab. It is also relatively inexpensive and can be stored for long periods of time. However, TBOC does have some limitations. It is not very stable in organic solvents, and it can be difficult to remove from solutions. In addition, it can react with other compounds, leading to unwanted side reactions.
Orientations Futures
TBOC has a wide range of potential future directions. One potential direction is the development of new synthetic methods for the synthesis of TBOC. Additionally, TBOC could be used in the development of new drugs and other compounds, as well as in the development of new enzymes and proteins. Finally, TBOC could be used in the development of new catalysts and reagents for use in synthetic chemistry.
Méthodes De Synthèse
TBOC is synthesized through a two-step process. The first step involves the reaction of 2-hydroxy-6-oxaspiro[3.5]nonan-7-yl chloride with tert-butyl alcohol in the presence of a base, such as potassium hydroxide. This reaction produces the desired tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate. The second step involves the hydrolysis of the carbamate to produce the desired product.
Propriétés
IUPAC Name |
tert-butyl N-[(2-hydroxy-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h10-11,16H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMBEYXLBZBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC(C2)O)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
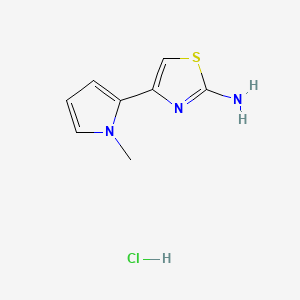
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607447.png)
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
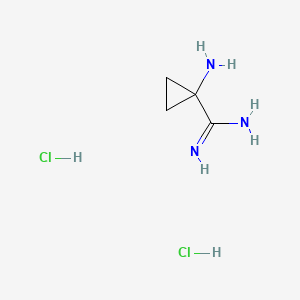
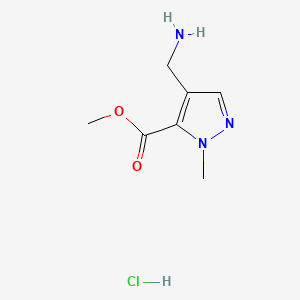
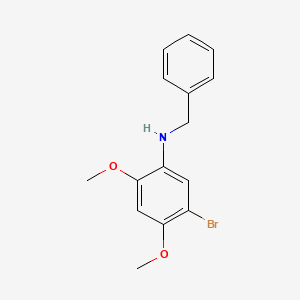

![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B6607473.png)
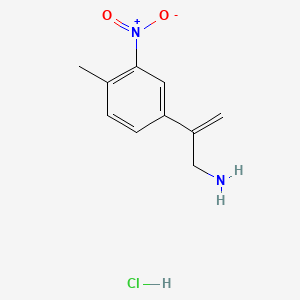
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)

amine hydrochloride](/img/structure/B6607515.png)
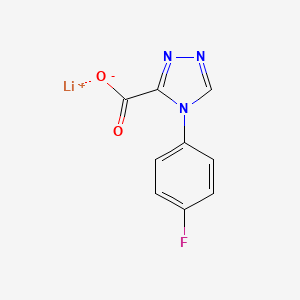
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)
